YM 202074

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

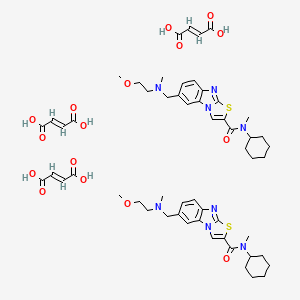

YM 202074 se sintetiza a través de un proceso de múltiples pasos que implica la formación del núcleo tiazolo[3,2-a]benzimidazol, seguido de la introducción de los grupos ciclohexilo y metoxietilo. Los pasos clave incluyen:

Formación del núcleo tiazolo[3,2-a]benzimidazol: Esto implica la ciclación de precursores apropiados en condiciones ácidas.

Introducción del grupo ciclohexilo: Esto se logra típicamente a través de reacciones de alquilación utilizando haluros de ciclohexilo.

Introducción del grupo metoxietilo: Este paso implica el uso de haluros de metoxietilo en condiciones básicas.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica típicamente utilizando técnicas cromatográficas y recristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

YM 202074 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos metoxietilo y ciclohexilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los haluros y otros nucleófilos se utilizan comúnmente en reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Neuropsychiatric Disorders

- Anxiety and Depression: Research indicates that by modulating excitatory neurotransmission through mGluR1 inhibition, YM 202074 may alleviate symptoms associated with anxiety and depression. Studies have shown its efficacy in blocking mGluR1-mediated signaling pathways, making it a candidate for therapeutic development in these areas .

2. Stroke and Neuroprotection

- Stroke Treatment: In animal models, this compound has demonstrated significant neuroprotective effects following induced middle cerebral artery occlusion (MCAO). Infusion of this compound resulted in a dose-dependent improvement in neurological deficits and a reduction in infarct volume. Notably, these effects were sustained even when treatment was delayed by up to two hours post-ischemia .

Data Tables

Case Studies

Case Study 1: Neuroprotection in Stroke

- In a study involving rats subjected to MCAO, administration of this compound at doses of 10 or 20 mg/kg/h resulted in notable improvements in neurological function and significant reductions in brain infarct size. The study concluded that this compound could serve as an effective neuroprotective agent for stroke management, with effects lasting up to one week post-treatment .

Case Study 2: Imaging Applications

Mecanismo De Acción

YM 202074 ejerce sus efectos uniéndose a un sitio alostérico en el receptor metabotrópico de glutamato tipo 1 (mGluR1). Esta unión inhibe la actividad del receptor, lo que lleva a una disminución en la producción de fosfatos de inositol. La alta afinidad y selectividad del compuesto por mGluR1 lo convierte en una herramienta valiosa para estudiar el papel del receptor en varios procesos fisiológicos .

Comparación Con Compuestos Similares

Compuestos similares

YM 298198: Otro antagonista selectivo de mGluR1 con propiedades de unión similares.

PF-04531083: Un compuesto con efectos neuroprotectores similares pero diferentes objetivos moleculares.

Unicidad

YM 202074 es único debido a su alta afinidad y selectividad por mGluR1, lo que lo convierte en una herramienta valiosa para estudiar el papel del receptor en varias enfermedades. Sus efectos neuroprotectores y sus posibles aplicaciones terapéuticas lo distinguen aún más de otros compuestos similares .

Actividad Biológica

YM 202074, a selective antagonist for the metabotropic glutamate receptor type 1 (mGluR1), has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurological disorders. This article delves into the biological activity of this compound, summarizing key research findings, in vitro and in vivo studies, and its implications in drug development.

Overview of this compound

This compound is characterized as a high-affinity antagonist for mGluR1, which plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system. The compound's chemical structure and properties contribute to its selectivity and efficacy in binding to mGluR1, making it a valuable tool for studying glutamatergic signaling pathways.

Binding Affinity

This compound exhibits a high binding affinity for mGluR1, with studies indicating an IC50 value that suggests potent inhibition of receptor activity. This selectivity is pivotal for minimizing off-target effects associated with broader-spectrum glutamate receptor antagonists. The pharmacological characterization of this compound includes:

- IC50 Values : Indicates the concentration required to inhibit 50% of the receptor activity.

- Selectivity : Minimal binding to other metabotropic receptors (e.g., mGluR5), which is essential for targeted therapeutic effects.

| Parameter | Value |

|---|---|

| Binding Affinity (IC50) | Low nanomolar range |

| Selectivity | High for mGluR1 |

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits glutamate-induced calcium mobilization in cells expressing mGluR1. This was quantified by measuring the percentage of inhibition relative to maximal glutamate responses.

- Calcium Mobilization Assays : These assays revealed that this compound significantly reduces intracellular calcium levels upon glutamate stimulation, confirming its antagonistic action on mGluR1.

Animal Models

In vivo studies utilizing animal models have further elucidated the pharmacodynamics of this compound. Notably, PET imaging studies have been employed to assess the compound's brain penetration and receptor occupancy.

- Brain Penetration : The calibrated Mouse Brain Uptake Assay indicated rapid blood-brain barrier penetration, with a permeability coefficient comparable to known reference compounds.

- Receptor Occupancy : PET imaging demonstrated specific binding to mGluR1 in vivo, confirming the compound's ability to occupy the receptor effectively.

| Study Type | Findings |

|---|---|

| PET Imaging | Confirmed brain penetration |

| Receptor Occupancy | Specific binding to mGluR1 |

Case Studies and Applications

Research involving this compound has highlighted its potential therapeutic applications, particularly in conditions such as anxiety disorders, schizophrenia, and neurodegenerative diseases. For instance:

- Anxiety Models : In rodent models of anxiety, administration of this compound has resulted in reduced anxiety-like behaviors, suggesting its utility as a treatment option.

- Neurodegenerative Disease Models : Studies indicate that this compound may mitigate neuroinflammation and neuronal loss associated with diseases like Alzheimer's.

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N4O2S.3C4H4O4/c2*1-24(11-12-28-3)14-16-9-10-18-19(13-16)26-15-20(29-22(26)23-18)21(27)25(2)17-7-5-4-6-8-17;3*5-3(6)1-2-4(7)8/h2*9-10,13,15,17H,4-8,11-12,14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABHEZNVNBKOQJ-VQYXCCSOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H72N8O16S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1177.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.